molecular formula C12H14N2O2S B2865875 1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1179043-51-6

1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2865875
CAS No.: 1179043-51-6
M. Wt: 250.32
InChI Key: HYSYJANOXHIVEU-UHFFFAOYSA-N
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Description

1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one (CAS 1179043-51-6) is a synthetic intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a piperazine core disubstituted with a thiophene-3-carbonyl group and an acryloyl group, making it a valuable scaffold for the construction of more complex molecules. The piperazine ring is a privileged structure in drug design, frequently found in bioactive compounds and approved therapeutics due to its ability to improve solubility and serve as a conformational spacer . The thiophene heterocycle is a prominent pharmacophore, ranked among the top sulfur-containing moieties in U.S. FDA-approved drugs, and is known to contribute to diverse biological activities through its electronic properties and role as a phenyl bioisostere . The reactive acryloyl group provides a handle for further functionalization, for instance, in the synthesis of novel piperazine-containing dihydrofuran compounds via Mn(III)-mediated radical cyclization reactions, as explored in recent research . Researchers utilize this chemical entity primarily as a key building block in the synthesis of potential pharmaceutical agents, leveraging its structure to develop new compounds for biological screening. This product is intended for research applications in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-(thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-11(15)13-4-6-14(7-5-13)12(16)10-3-8-17-9-10/h2-3,8-9H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSYJANOXHIVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Thiophene-3-carbonyl)piperazine

The foundational intermediate, 4-(thiophene-3-carbonyl)piperazine, is typically synthesized via a nucleophilic acyl substitution reaction. Thiophene-3-carbonyl chloride is reacted with piperazine in the presence of a base to neutralize HCl byproducts.

Procedure :

  • Reaction Setup : Piperazine (1.0 equiv) is dissolved in anhydrous dichloromethane under argon.
  • Acylation : Thiophene-3-carbonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (3.0 equiv) to scavenge HCl.
  • Work-Up : The mixture is stirred for 12 hours at room temperature, washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated in vacuo.
  • Yield : 75–85% as a white crystalline solid.

Key Considerations :

  • Excess piperazine ensures monosubstitution.
  • Polar aprotic solvents like THF may improve solubility but require stricter temperature control.

Acryloylation of 4-(Thiophene-3-carbonyl)piperazine

Introducing the acryloyl group necessitates careful handling to prevent polymerization. Acryloyl chloride or in situ-activated acrylic acid derivatives are employed.

Procedure :

  • Activation : 4-(Thiophene-3-carbonyl)piperazine (1.0 equiv) is dissolved in DMF at 0°C.
  • Coupling : Acryloyl chloride (1.2 equiv) is added slowly, followed by N,N-diisopropylethylamine (DIPEA, 2.5 equiv).
  • Reaction Monitoring : Stirred for 6 hours at 25°C, with TLC (ethyl acetate/hexanes, 1:1) confirming completion.
  • Purification : Crude product is precipitated in ice-cold water, filtered, and recrystallized from ethanol.

Yield : 60–70% as a pale-yellow solid.

Alternative Approach :
Using 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent with acrylic acid improves selectivity, albeit at higher cost.

Optimization of Reaction Conditions

Parameter Condition 1 Condition 2 Optimal Outcome
Solvent Dichloromethane DMF DMF (higher solubility)
Base Triethylamine DIPEA DIPEA (reduced side reactions)
Temperature 0°C → 25°C 25°C (isothermal) 0°C → 25°C (controlled polymerization)
Yield 65% 72% 72%

Purification and Characterization

Crystallization Techniques

Crystalline purity is critical for pharmaceutical intermediates. The final compound is recrystallized from ethanol or methanol/water mixtures (4:1 v/v) at −20°C, yielding needle-like crystals.

PXRD Analysis :

  • Characteristic peaks at 5.8°, 16.1°, and 26.0° 2θ confirm polymorph Form-I.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.09 (d, J = 8.4 Hz, 2H, aromatic), 6.75 (dd, J = 10.4 Hz, 1H, acryloyl), 3.94 (s, 3H, piperazine-CH₂).
  • MS (ESI) : m/z 324.4 [M + H]⁺.

Challenges and Mitigation Strategies

  • Polymerization of Acryloyl Group :
    • Mitigated by low-temperature reactions and radical inhibitors like hydroquinone.
  • Di-Substitution on Piperazine :
    • Controlled by stoichiometry (1:1 acyl chloride/piperazine ratio).
  • Hygr oscopicity**:
    • Storage under argon with desiccants preserves stability.

Chemical Reactions Analysis

1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group in the propenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to the formation of N-substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For instance, its activity on serotonin receptors is mediated through binding to the receptor sites, influencing neurotransmitter release and uptake . The thiophene ring’s electronic properties also play a role in its interaction with biological molecules, affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural Features

The compound’s core structure is compared to key analogs (Table 1):

Table 1: Structural Comparison of Piperazine-Propenone Derivatives

Compound Name Piperazine Substituent Propenone Substituent Key Functional Groups
Target Compound Thiophene-3-carbonyl None (propenone at N1) Thiophene, α,β-unsaturated ketone
5f () (4-Bromophenyl)sulfonyl 4-Methoxyphenyl Sulfonyl, methoxy
MK38 () Phenyl Thiophen-2-yl (butanone chain) Thiophene, extended alkyl chain
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one () Furan-2-carbonyl 4-Fluorophenyl Furan, fluorophenyl
(2Z)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one () 3-Chlorophenyl Naphthalen-1-yl Chlorophenyl, naphthyl

Key Observations :

  • The target compound’s thiophene-3-carbonyl group distinguishes it from analogs with sulfonyl (e.g., 5f), furan-carbonyl (), or aryl () substituents. Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to furan or sulfonyl groups .

Physicochemical Properties

Table 3: Calculated Properties of Selected Analogs

Compound (Evidence) Melting Point (°C) Density (g/cm³) pKa
5f () 206–208 Not reported Not reported
compound Not reported 1.260 1.89
Furan analog () Not reported Not reported Not reported

The target compound’s properties may align with ’s analog (density ~1.25–1.30 g/cm³, pKa ~2–3), though experimental validation is needed.

Crystallographic and Hydrogen-Bonding Patterns

  • : Piperazine-propenone derivatives exhibit chair conformations in piperazine rings and intermolecular C–H···O hydrogen bonds, stabilizing crystal packing .
  • : Z-configuration in propenone derivatives influences molecular planarity and packing efficiency .

The target compound’s E-configuration (common in chalcones) would likely favor similar hydrogen-bonding networks, affecting solubility and bioavailability.

Biological Activity

1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one is a heterocyclic compound that combines a thiophene ring with a piperazine moiety, making it a subject of interest in medicinal chemistry and drug development. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data.

  • IUPAC Name : 1-[4-(thiophen-3-carbonyl)piperazin-1-yl]prop-2-en-1-one
  • Molecular Formula : C12H14N2OS
  • Molecular Weight : 250.32 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of thiophene derivatives with piperazine. A common method includes reacting thiophene-3-carbaldehyde with piperazine in the presence of a base like potassium carbonate, using ethanol as a solvent under elevated temperatures .

Antimicrobial Activity

Research indicates that compounds similar to 1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one exhibit significant antimicrobial properties. In particular:

  • Activity against Bacteria : Studies have shown potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 14 to 17 mm. Moderate activity was also noted against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
CompoundBacterial StrainInhibition Zone (mm)
Thiophene derivativeS. aureus17
Thiophene derivativeB. subtilis16
Thiophene derivativeE. coli14

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including hepatocellular carcinoma (HePG2), breast cancer (MCF7), prostate cancer (PC3), and colorectal cancer (HCT116).
Cell LineIC50 (µM)Reference
HePG215
MCF720
PC318
HCT11622

The results indicate that the compound exhibits cytotoxic effects that are dose-dependent, with higher concentrations leading to increased cell death.

The biological activity of 1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Case Studies

Several studies have highlighted the effectiveness of thiophene derivatives in treating infections and cancers:

  • Study on Antimicrobial Properties : A recent study demonstrated that thiophene-linked compounds showed significant antibacterial activity, particularly against resistant strains of bacteria .
  • Cytotoxicity Assays : Research involving various piperazine derivatives indicated that modifications to the thiophene structure could enhance cytotoxicity against cancer cells, suggesting a structure–activity relationship that could guide future drug design .

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